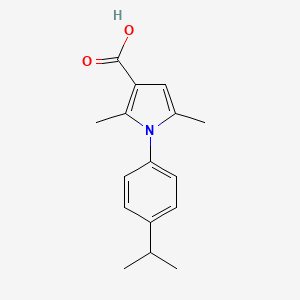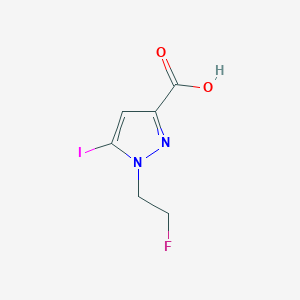![molecular formula C17H22N2O4S B2374724 5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one CAS No. 1303155-40-9](/img/structure/B2374724.png)
5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one, also known as MPEP, is a drug that has been extensively studied for its potential use in treating neurological disorders. MPEP is a selective antagonist of the metabotropic glutamate receptor subtype 5 (mGluR5), which has been implicated in a variety of neurological disorders.
Scientific Research Applications
Sulfonamide and Sulfonyl Compound Applications in Scientific Research
Chemical Synthesis and Pharmacological Evaluation : Sulfonamide derivatives, such as those discussed by Liao et al. (2000), have been synthesized and evaluated for their pharmacological properties, particularly as potent and selective antagonists in receptor binding studies. These compounds have shown significant effects in various biological assays, indicating their potential in drug discovery and development processes (Liao et al., 2000).
Material Science and Photolytic Transformations : The study of thermal, acid-catalyzed, and photolytic transformations of spirocyclic compounds, as investigated by Vasin et al. (2014), provides insights into the reactivity and potential applications of sulfonyl-substituted compounds in materials science and organic synthesis (Vasin et al., 2014).
Crystal Engineering and Supramolecular Chemistry : Research by Wang et al. (2011) on the cocrystallization of N-donor type compounds with sulfosalicylic acid highlights the role of sulfonyl and related compounds in forming hydrogen-bonding supramolecular architectures. This is crucial for the development of novel crystal structures with potential applications in catalysis, drug delivery, and material design (Wang et al., 2011).
Antioxidant and Biological Activity : The synthesis and biological evaluation of novel dihydropyridine analogs, as conducted by Sudhana et al. (2019), exemplify the research into sulfonamide derivatives for their potent antioxidant properties. These studies not only contribute to the understanding of the biochemical mechanisms underlying oxidative stress but also aid in the development of new therapeutic agents (Sudhana et al., 2019).
properties
IUPAC Name |
5-methyl-3-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]oxolan-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-14-13-16(17(20)23-14)18-8-10-19(11-9-18)24(21,22)12-7-15-5-3-2-4-6-15/h2-7,12,14,16H,8-11,13H2,1H3/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGVYIHJZSOWJDD-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(C(=O)O1)N2CCN(CC2)S(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CC(C(=O)O1)N2CCN(CC2)S(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E)-3-(1H-indol-3-ylmethylidene)-2,3-dihydropyrrolo[1,2-a]quinazolin-5(1H)-one](/img/structure/B2374643.png)
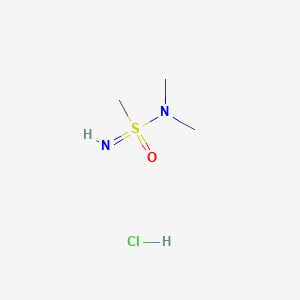
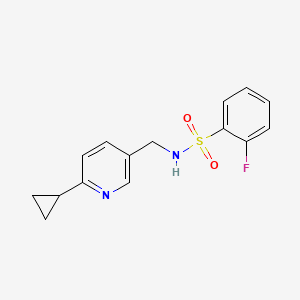
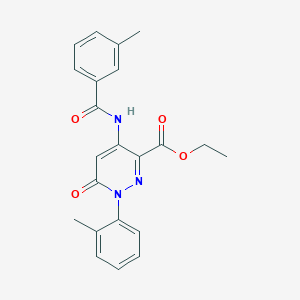


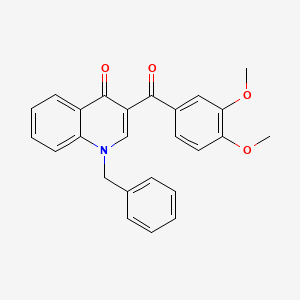
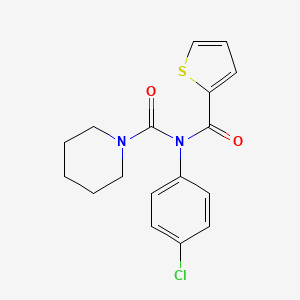

![5-(3-fluorobenzyl)-7-(trifluoromethyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2374656.png)
